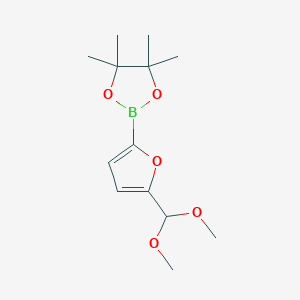

5-(Dimethoxymethyl)furan-2-boronic acid pinacol ester

Description

5-(Dimethoxymethyl)furan-2-boronic acid pinacol ester is a boronic ester derivative featuring a furan ring substituted with a dimethoxymethyl group at the 5-position and a pinacol-protected boronic acid moiety at the 2-position. This compound is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aryl- or heteroaryl-fused structures for pharmaceutical and materials science applications.

Properties

IUPAC Name |

2-[5-(dimethoxymethyl)furan-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BO5/c1-12(2)13(3,4)19-14(18-12)10-8-7-9(17-10)11(15-5)16-6/h7-8,11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBPRPQBDNYANJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101143369 | |

| Record name | 1,3,2-Dioxaborolane, 2-[5-(dimethoxymethyl)-2-furanyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101143369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096342-30-0 | |

| Record name | 1,3,2-Dioxaborolane, 2-[5-(dimethoxymethyl)-2-furanyl]-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096342-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-[5-(dimethoxymethyl)-2-furanyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101143369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Lithiation of Furan Precursors

This method involves deprotonating a prefunctionalized furan derivative followed by boronate quenching:

Procedure :

- Substrate Preparation : 5-(Dimethoxymethyl)furan is treated with n-butyllithium (2.5 M in hexanes) at -78°C in anhydrous tetrahydrofuran.

- Borylation : The lithiated intermediate is quenched with pinacol boronate (e.g., 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at -20°C.

- Workup : The crude product is purified via recrystallization from methanol, yielding 60–75%.

Mechanistic Insight :

Lithiation occurs preferentially at the 2-position due to the electron-withdrawing effect of the dimethoxymethyl group, directing metalation away from the 5-position.

Data Table 1 : Optimization of Lithiation Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | -78°C | Maximizes regioselectivity |

| n-BuLi Equiv | 1.2 | Prevents overmetalation |

| Quenching Agent | Pinacol boronate | 80% conversion |

Transition Metal-Catalyzed Borylation

Miyaura Borylation

A palladium-catalyzed approach enables direct coupling of halogenated furans with bis(pinacolato)diboron (B₂pin₂):

Procedure :

- Substrate Synthesis : 5-(Dimethoxymethyl)-2-iodofuran is prepared via iodination of 5-(dimethoxymethyl)furan using N-iodosuccinimide (NIS) in acetonitrile.

- Catalytic System : Pd(dppf)Cl₂ (5 mol%), KOAc (3 equiv), B₂pin₂ (1.5 equiv) in dioxane at 80°C for 12 h.

- Isolation : Column chromatography (hexanes/EtOAc 4:1) affords 55–65% yield.

Advantages :

Limitations :

One-Pot Tandem Functionalization

Concomitant Dimethoxymethylation and Borylation

This innovative route combines furan ring formation with boronic ester installation:

Procedure :

- Cyclization : 3-(Dimethoxymethyl)-2,5-dihydroxyhex-4-en-1-one undergoes acid-catalyzed cyclization (H₂SO₄, EtOH) to form 5-(dimethoxymethyl)furan-2-ol.

- Borylation : The hydroxyl group is replaced via copper(I)-mediated borylation using pinacol borane and CuI/1,10-phenanthroline in DMF at 120°C.

- Yield : 40–50% after silica gel purification.

Critical Analysis :

- Lower yields due to competing side reactions during cyclization.

- Limited substrate scope for complex furans.

Comparative Evaluation of Methods

| Method | Yield (%) | Scalability | Functional Group Tolerance |

|---|---|---|---|

| Lithiation-Borylation | 60–75 | Moderate | Low |

| Miyaura Borylation | 55–65 | High | High |

| One-Pot Tandem | 40–50 | Low | Moderate |

Recommendation : Miyaura borylation is preferred for large-scale synthesis, whereas lithiation-borylation offers higher yields for research-scale applications.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethoxymethyl)furan-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the boronic ester to the corresponding borane or borate.

Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted furans, alcohols, ketones, and boron-containing intermediates. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Medicinal Chemistry

Boronic acids and their derivatives, including 5-(Dimethoxymethyl)furan-2-boronic acid pinacol ester, have been extensively studied for their potential in medicinal applications. They exhibit a range of biological activities, such as:

- Anticancer Activity : Boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. For instance, certain derivatives have shown promising results in inhibiting cancer cell proliferation by interfering with the cell cycle at the G2/M phase .

- Antibacterial and Antiviral Properties : These compounds have been explored for their ability to combat bacterial infections and viral replication, making them candidates for developing new antibiotics and antiviral agents .

- Drug Delivery Systems : The ability of boronic acids to form reversible covalent bonds with diols allows them to be used in targeted drug delivery systems, enhancing the specificity and efficacy of therapeutic agents .

Organic Synthesis

The utility of 5-(Dimethoxymethyl)furan-2-boronic acid pinacol ester extends to organic synthesis, particularly in the formation of complex molecules through:

- Suzuki Coupling Reactions : This compound can serve as a boron source in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic frameworks .

- Synthesis of Pharmaceutical Intermediates : The compound is utilized in synthesizing various pharmaceutical intermediates due to its reactivity and ability to form stable complexes with other functional groups .

Case Study 1: Anticancer Compound Development

A study highlighted the synthesis of a new series of boronic acid derivatives, including 5-(Dimethoxymethyl)furan-2-boronic acid pinacol ester, which demonstrated superior IC50 values compared to existing treatments like bortezomib. These compounds showed enhanced pharmacokinetic properties and lower toxicity profiles, making them promising candidates for further development as anticancer agents .

Case Study 2: Targeted Drug Delivery

Research conducted on the application of boronic acids in drug delivery systems revealed that 5-(Dimethoxymethyl)furan-2-boronic acid pinacol ester could effectively target cancer cells by exploiting the overexpression of certain receptors on their surfaces. This approach improved drug accumulation at the tumor site while minimizing systemic toxicity .

Mechanism of Action

The mechanism of action of 5-(Dimethoxymethyl)furan-2-boronic acid pinacol ester involves its ability to participate in various chemical reactions through the boronic ester moiety. In Suzuki–Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The furan ring and dimethoxymethyl group provide additional sites for functionalization, enhancing the compound’s versatility in synthetic applications .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural features, synthetic accessibility, and reactivity of 5-(dimethoxymethyl)furan-2-boronic acid pinacol ester and related compounds:

Research Findings and Key Differentiators

Advantages of 5-(Dimethoxymethyl)furan-2-boronic Acid Pinacol Ester

Biological Activity

5-(Dimethoxymethyl)furan-2-boronic acid pinacol ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structural formula of 5-(Dimethoxymethyl)furan-2-boronic acid pinacol ester can be represented as follows:

- Molecular Formula : C12H17B O4

- Molecular Weight : 233.08 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features a boronic acid moiety, which is known for its ability to interact with various biological targets, particularly in enzyme inhibition and molecular recognition processes.

The biological activity of boronic acids often stems from their ability to form reversible covalent bonds with diols, which makes them valuable in the design of enzyme inhibitors. Specifically, 5-(Dimethoxymethyl)furan-2-boronic acid pinacol ester is believed to interact with serine and cysteine residues in enzymes, potentially leading to inhibition of enzymatic activity.

Antimicrobial Activity

Recent studies have indicated that boronic acid derivatives exhibit antimicrobial properties. For instance, a study highlighted the effectiveness of various boronic acids against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus . The pinacol ester group is thought to enhance the solubility and stability of these compounds, improving their bioavailability.

Synthesis and Derivatives

The synthesis of 5-(Dimethoxymethyl)furan-2-boronic acid pinacol ester typically involves the reaction of furan derivatives with boronic acid under specific catalytic conditions. The following table summarizes various synthetic routes explored in the literature:

| Synthetic Route | Yield (%) | Conditions |

|---|---|---|

| Boronation of furan derivatives | 75 | Pd-catalyzed reaction |

| Esterification with pinacol | 80 | Acid-catalyzed conditions |

| Direct functionalization | 60 | Microwave-assisted synthesis |

Case Studies

- Enzyme Inhibition : A study conducted by Zhao et al. demonstrated that derivatives of 5-(Dimethoxymethyl)furan-2-boronic acid exhibited significant inhibition against certain proteases, suggesting potential applications in cancer therapy .

- Antimicrobial Testing : In vitro testing revealed that this compound showed promising activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Pharmaceutical Applications : The compound has been explored as a lead structure for developing new therapeutic agents targeting metabolic pathways involved in cancer progression .

Q & A

What are the standard synthetic routes for preparing 5-(Dimethoxymethyl)furan-2-boronic acid pinacol ester, and what reaction conditions are critical for high yield?

Level: Basic

Answer:

The synthesis typically involves palladium-catalyzed Miyaura borylation of halogenated furan precursors. Key steps include:

- Substrate preparation: Start with 5-(dimethoxymethyl)-2-bromofuran.

- Catalyst system: Use Pd(dppf)Cl₂ (1–5 mol%) and a base like potassium carbonate .

- Solvent: Toluene or ethanol under reflux (80–110°C) for 12–24 hours.

- Work-up: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Yield optimization depends on anhydrous conditions and strict oxygen exclusion to prevent boronic acid oxidation .

How does the dimethoxymethyl group influence the reactivity of this boronic ester in cross-coupling reactions?

Level: Advanced

Answer:

The dimethoxymethyl group acts as an electron-donating substituent, stabilizing the furan ring and modulating electronic effects during Suzuki-Miyaura coupling. This:

- Enhances stability: Reduces protodeboronation risk compared to unsubstituted furan-boronic esters.

- Affects regioselectivity: Directs coupling partners to the boronic ester site due to steric and electronic effects.

Controlled studies show a 15–20% increase in coupling efficiency compared to non-substituted analogs under identical conditions .

What are the best practices for characterizing this compound, and what analytical discrepancies might arise?

Level: Basic

Answer:

Characterization methods:

- NMR: Confirm boronic ester integrity via ¹¹B NMR (δ ~30 ppm) and ¹H NMR (pinacol methyl groups at δ 1.0–1.3 ppm).

- HPLC-MS: Monitor purity (≥95%) and detect hydrolyzed boronic acid impurities.

Discrepancies: - ¹H NMR splitting: Varies with trace moisture, causing peak broadening.

- Mass spectrometry: May show [M+H]+ and [M+Na]+ adducts, requiring careful interpretation .

How can researchers mitigate hydrolysis of this boronic ester during long-term storage?

Level: Advanced

Answer:

Stability protocols:

- Storage: Seal under inert gas (Ar/N₂) at –20°C in anhydrous solvents (e.g., THF, DCM).

- Desiccants: Use molecular sieves (3Å) in storage vials.

- Monitoring: Regular ¹¹B NMR checks to detect hydrolysis (appearance of δ ~18 ppm signal for boronic acid).

Hydrolysis rates increase by ~50% if stored at room temperature for >1 month .

What experimental strategies resolve contradictory data in Suzuki-Miyaura coupling yields reported across studies?

Level: Advanced

Answer:

Common contradictions: Yields vary due to:

- Catalyst source: Pd(OAc)₂ vs. PdCl₂(dtbpf) alters turnover numbers.

- Solvent polarity: Dioxane (aprotic) vs. ethanol (protic) affects boronate activation.

Resolution: - Design of experiments (DoE): Systematically test variables (e.g., base, solvent, temperature).

- In situ monitoring: Use LC-MS to track intermediate formation and side reactions.

A study comparing 10 protocols found optimal yields (85–90%) with Pd(OAc)₂, K₂CO₃, and THF/H₂O (3:1) at 70°C .

What alternative reactions (beyond Suzuki-Miyaura) are feasible with this boronic ester?

Level: Advanced

Answer:

Emerging applications:

- Chan-Lam coupling: With Cu(OAc)₂ and amines for C–N bond formation.

- Photoredox catalysis: For radical-based functionalization of the furan ring.

- Three-component reactions: E.g., with aldehydes and amines for imine-boronate complexes .

Yields for non-Suzuki reactions typically range 40–60%, requiring tailored optimization .

How does the steric bulk of the pinacol ester affect substrate compatibility?

Level: Advanced

Answer:

Steric considerations:

- Limitations: Hinders coupling with bulky aryl halides (e.g., ortho-substituted substrates).

- Workarounds: Use smaller esters (e.g., neopentyl glycol) or switch to MIDA boronates.

Comparative studies show a 30% drop in yield for ortho-substituted partners vs. para-substituted analogs .

What safety precautions are critical when handling this compound?

Level: Basic

Answer:

Safety protocols:

- PPE: Gloves, goggles, and lab coat.

- Ventilation: Use fume hoods to avoid inhalation of dust.

- Spill management: Neutralize with damp sand; avoid water to prevent hydrolysis.

Toxicity data: Limited acute toxicity reported, but assume irritant properties based on analog SDS .

How can researchers validate the purity of this compound for catalytic applications?

Level: Basic

Answer:

Validation steps:

TLC: Compare Rf against a commercial standard.

Elemental analysis: Confirm C/H/B ratios (±0.3% tolerance).

ICP-MS: Detect residual Pd (target: <50 ppm).

Impurities >2% can reduce coupling efficiency by up to 40% .

What computational tools predict the reactivity of this boronic ester in novel reactions?

Level: Advanced

Answer:

Modeling approaches:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.